(5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone
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Overview
Description
(5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone: is a complex organic compound with a molecular formula of C26H18N2O2S and a molecular weight of 422.49832 . This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridazin ring system substituted with hydroxy, diphenyl, and methylphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of (5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone typically involves multi-step organic reactions. The synthetic route often starts with the formation of the thieno[2,3-c]pyridazin core, followed by the introduction of phenyl and methylphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups involved.
Substitution: Various substitution reactions can occur, particularly at the phenyl and methylphenyl groups, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. .
Scientific Research Applications
(5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Properties
Molecular Formula |
C26H18N2O2S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C26H18N2O2S/c1-16-12-14-19(15-13-16)23(29)25-24(30)21-20(17-8-4-2-5-9-17)22(27-28-26(21)31-25)18-10-6-3-7-11-18/h2-15,30H,1H3 |
InChI Key |
ZARZEFOJGOQNAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(C(=NN=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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